molecular formula C15H17NO3 B1491882 Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate CAS No. 2098018-33-6

Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate

Cat. No. B1491882
CAS RN: 2098018-33-6
M. Wt: 259.3 g/mol
InChI Key: YKBNGVSENSUJDS-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate, commonly referred to as E5TC, is a synthetic compound that has recently been found to have a wide range of applications in scientific research. E5TC is a derivative of oxazole, a heterocyclic aromatic compound that contains a five-member ring with two nitrogen atoms and three carbon atoms. The presence of the nitrogen atoms makes the compound particularly interesting for researchers, as it can be used to study the interactions between nitrogen and carbon-based molecules. This article will explore the synthesis method of E5TC, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Structural Analysis and Synthesis

Structure Elucidation

Research has been dedicated to understanding the structural characteristics of related compounds. For example, the structure of ethyl 5-methyl-10-(2,4,6-trimethylphenyl)-8-oxa-1,2,9-triazabicyclo[5.3.0]deca-3,5,9-triene-2-carboxylate was determined, revealing its complex conformation and highlighting the intricacies of its molecular geometry (Beltrame et al., 1993).

Synthetic Applications

The compound and its derivatives serve as versatile intermediates in organic synthesis. A methodology for synthesizing variously substituted oxazoles, using ethyl 2-chlorooxazole-4-carboxylate, showcases the compound's utility in creating complex molecular architectures (Hodgetts & Kershaw, 2002). Furthermore, direct and regioselective modifications of ethyl oxazole-4-carboxylate have been achieved through palladium-catalyzed reactions, expanding its application in medicinal chemistry (Verrier et al., 2009).

Crystallography and Material Science

Crystal Structure Determination

The crystal structure of ethyl 2-amino­oxazole-5-carboxyl­ate, related closely to the compound , was elucidated, providing insights into its potential for forming planar sheets connected by hydrogen bonding. This information is crucial for designing materials with specific molecular orientations and interactions (Kennedy et al., 2001).

Chemical Modifications and Bioactivity

Chemical Modifications

Efficient synthesis of functionalized 1,3-oxazoline-2-thiones under solvent-free conditions has been reported, demonstrating the compound's flexibility in undergoing chemical transformations to yield biologically active molecules (Yavari et al., 2008).

properties

IUPAC Name

ethyl 5-(2,4,5-trimethylphenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-5-18-15(17)14-16-8-13(19-14)12-7-10(3)9(2)6-11(12)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBNGVSENSUJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=C(C=C(C(=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate
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Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate

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